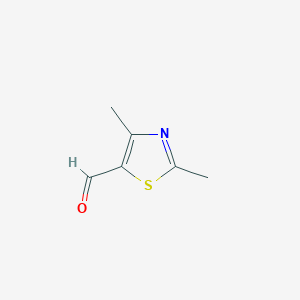
4-クロロ-1,10-フェナントロリン
説明
Synthesis Analysis
The synthesis of various substituted 1,10-phenanthrolines has been explored in recent studies. New approaches have been developed for synthesizing 4,7-dichloro-1,10-phenanthrolines and their derivatives, which include the use of nucleophilic substitutions of hydrogen followed by oxidation to produce compounds with different substituents such as 9H-carbazol-9-yl and 10H-phenothiazin-10-yl groups . These methods have expanded the repertoire of available 1,10-phenanthroline derivatives for further study and application.
Molecular Structure Analysis
The molecular structure of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline has been determined to be significantly distorted from planarity, with the two chlorine atoms being displaced from the mean molecular plane. This distortion is attributed to the overcrowded nature of the molecule, which also exhibits hexagonal close packing in its crystal structure . The molecular arrangement of ligands in the coordination sphere of silicon compounds related to 1,10-phenanthroline has been found to be chiral in some cases, indicating the potential for enantiomeric forms in the same crystal .
Chemical Reactions Analysis
The electrochemical behavior of chlorinated 1,10-phenanthrolines has been studied, revealing that the reduction of these compounds leads to the formation of a radical anion and subsequent cleavage of the halide from the molecule. The oxidation process primarily affects the conjugated aromatic rings, forming a radical cation at the first oxidation wave . Additionally, the coordination mode of chloranilic acid in mixed-ligand copper(II) complexes with 1,10-phenanthroline has been found to lead to the formation of polymeric coordination ribbons, showcasing the versatility of 1,10-phenanthroline in forming complex structures .
Physical and Chemical Properties Analysis
The electrochemical properties of selected 1,10-phenanthrolines have been investigated using cyclic voltammetry, and the spatial distribution of frontier molecular orbitals has been calculated using density functional theory (DFT). These studies have shown that the potentials of reduction and oxidation are consistent with the level of HOMO and LUMO energies . The crystal and molecular structures of these compounds have been characterized by X-ray diffraction, revealing details about bond lengths, bond angles, and the overall geometry of the molecules . The phosphorescent properties of 1,10-phenanthrolines have been modulated by substituents such as methyl, diphenyl, and dichloro groups, demonstrating the impact of these groups on the luminescent properties of the compounds .
科学的研究の応用
N-オキシドの合成
4-クロロ-1,10-フェナントロリンは、一連の1,10-フェナントロリンモノ-N-オキシドの合成に使用できます . 母体は、酸性水溶液中で緑色の酸化剤である過一硫酸イオンによって酸化されます . 生成物は、高品質で良好から優れた収率で得られます .
塩基性と電子効果の研究
系統的な研究により、化合物の塩基性と芳香環上の置換基の電子効果との間に明確な相関関係があることが明らかになりました . これは、これらの化合物の特性と挙動を理解する上で役立ちます。
UVスペクトルの予測
これらの化合物のUVスペクトルは、TD-DFT/TPSSh/def2-TZVPレベルの理論でDFT計算によって予測されました . これは、分光学的調査や材料科学で役立ちます。
キラリティケモセンサーの製造
4-クロロ-1,10-フェナントロリンから合成できるヘテロ環のN-オキシドは、キラリティケモセンサーの製造に広く応用されています .
酸化剤としての使用
バイル・ビリガー反応における使用
これらは、ケトンのバイル・ビリガー反応における分子内酸化剤として使用できます .
スルホニル化反応における使用
作用機序
Target of Action
It is known that 1,10-phenanthroline, a similar compound, interacts withMetallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .
Mode of Action
This compound is known to bind to its targets, possibly through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA, disrupting the DNA structure and potentially affecting gene expression.
Biochemical Pathways
Related compounds have been shown to impactmitochondrial and cell cycle proteins , disrupt iron and copper metabolism , and suppress sulfur-containing amino acids . These effects could potentially alter various biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
The compound’s molecular weight is214.65 g/mol , which may influence its bioavailability Typically, smaller molecules are more readily absorbed and distributed in the body
Result of Action
Related compounds have been shown to exhibitcytotoxicity against certain cancer cell lines . This suggests that 4-Chloro-1,10-phenanthroline may also have potential anticancer properties.
特性
IUPAC Name |
4-chloro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVILLEIGDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600993 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1891-14-1 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Chloro-1,10-phenanthroline considered a suitable ligand for developing luminescent temperature sensors?
A1: 4-Chloro-1,10-phenanthroline acts as a strong-field chelating ligand when incorporated into Ruthenium(II) complexes. [] This specific compound, when combined with two 1,10-phenanthroline ligands, creates a Ru(II) complex with desirable photostability and high temperature sensitivity of its luminescence. [] The electron-withdrawing effect of the chlorine atom at the 4-position of the phenanthroline ring contributes to these properties.
Q2: How does the choice of polymer matrix influence the performance of 4-Chloro-1,10-phenanthroline-based temperature sensors?
A2: The research highlights poly(ethyl cyanoacrylate) as an optimal polymer matrix for embedding the Ru(II) complex containing 4-Chloro-1,10-phenanthroline. [] This is attributed to the polymer's low oxygen permeability, which enhances the indicator dye's temperature sensitivity. Additionally, this polymer facilitates ease of fabrication and exhibits excellent optical qualities, making it suitable for sensor development. []
Q3: Beyond temperature sensing, are there other applications for Ruthenium(II) complexes containing 4-Chloro-1,10-phenanthroline?
A3: Research suggests that Ruthenium(II) complexes, including those incorporating ligands like 4-Chloro-1,10-phenanthroline, can exhibit potential for DNA binding. [] The specific properties and interactions would depend on the overall structure and stereochemistry of the complex. Further investigations into these interactions could reveal potential applications in areas like bioinorganic chemistry and medicinal chemistry.
Q4: What are the advantages of using luminescence lifetime measurements for temperature sensing with these Ru(II) complexes?
A4: Utilizing luminescence lifetime measurements for temperature sensing with the 4-Chloro-1,10-phenanthroline-containing Ru(II) complex offers high sensitivity and resolution. This technique allows for a resolution of 0.05°C with a linear response in the 0-40°C range, making it suitable for applications requiring precise temperature monitoring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



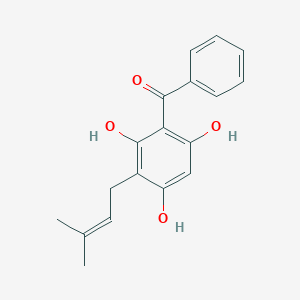
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
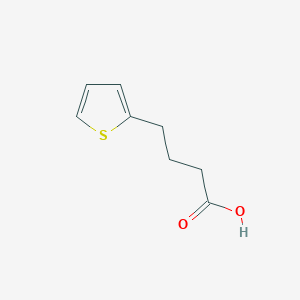
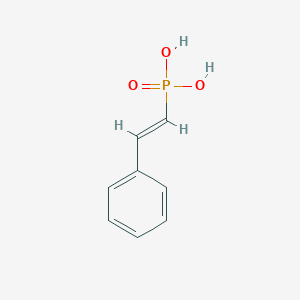
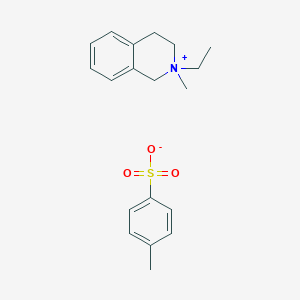
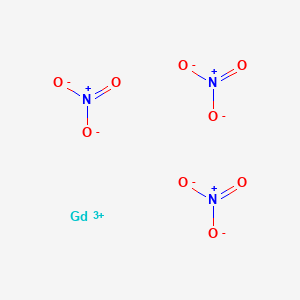
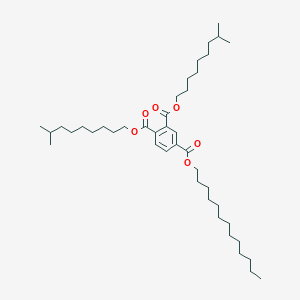
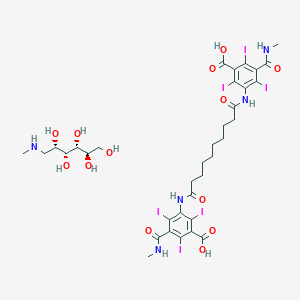

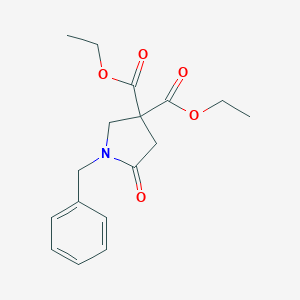
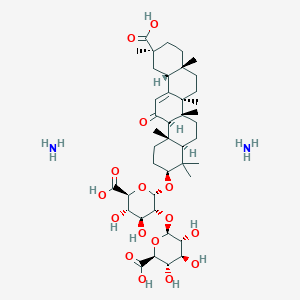
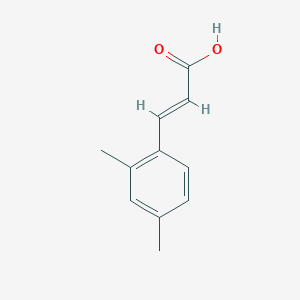
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
